Gomisin O

描述

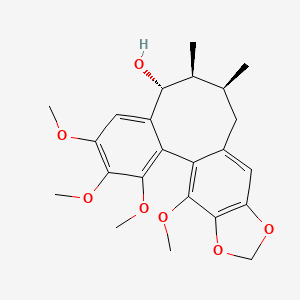

Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, such as Schisandra chinensis and Schisandra neglecta. It belongs to a class of bioactive compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Structurally, this compound features a cyclooctadiene ring system with methoxy and methylenedioxy substituents, which contribute to its unique biological interactions . Unlike other lignans in the same family, this compound has been studied less extensively, but recent research highlights its role as a comparative control in pharmacological assays .

属性

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

五味子素O的合成涉及多个步骤,包括微生物O-脱甲基化和化学反应。 例如,五味子甲素转化为五味子素A可以使用微生物O-脱甲基化,然后进行亚甲基化 . 生物转化过程涉及使用黑曲霉 (Cunninghamella echinulata var. elegans (ATCC 9245)来生产代谢物,然后对这些代谢物进行化学修饰,得到五味子素O .

工业生产方法

五味子素O的工业生产通常涉及从五味子的果实中提取和纯化。 高速逆流色谱 (HSCCC) 是一种有效的方法,用于从天然来源中制备分离和分离五味子素O .

化学反应分析

反应类型

五味子素O经历各种化学反应,包括氧化、还原和取代。 该化合物可以通过微生物O-脱甲基化和随后的化学修饰进行转化 .

常用试剂和条件

涉及五味子素O的反应中常用的试剂包括路易斯酸、酸清除剂和亚甲基化试剂 . 这些反应的条件通常温和,涉及使用有机溶剂,如氯仿、二氯甲烷和乙酸乙酯 .

主要生成产物

涉及五味子素O的反应中形成的主要产物包括各种代谢物,例如五味子素T和13-降五味子甲素 . 这些产物通常用作合成其他木脂素化合物的中间体。

科学研究应用

Pharmacological Properties

Gomisin O exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in managing inflammatory conditions .

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Applications

Given its pharmacological properties, this compound has several potential clinical applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as an adjunct therapy in cancer treatment protocols .

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive function and memory retention, indicating its potential for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Management of Inflammatory Diseases : The anti-inflammatory properties of this compound position it as a potential therapeutic agent for conditions such as arthritis and psoriasis .

Case Studies and Research Findings

作用机制

五味子素O的作用机制涉及多个分子靶点和途径。 它已被证明可以调节细胞色素P450酶的活性,增强抗氧化防御,并抑制炎症途径 . 该化合物还通过破坏MAPK、PI3K/Akt和NF-κB等基本信号通路,诱导癌细胞凋亡和细胞周期阻滞 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Gomisin O shares a core dibenzocyclooctadiene skeleton with several lignans, including Gomisin A , Gomisin G , Gomisin N , and Schisandrin . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Insights :

- This compound lacks the acylated substituents (e.g., angeloyl or benzoyl groups) present in Gomisin G and N, which are critical for enhancing bioavailability and target binding .

- The methylenedioxy group in this compound contributes to its moderate antioxidant capacity but limits its interaction with kinases like ERK and AKT, unlike Gomisin G, which shows robust kinase inhibition .

Pharmacological Activity Comparison

Table 2: Efficacy in Cancer Cell Lines (IC₅₀ or Growth Inhibition at 10 µM)

Key Findings :

- This compound exhibited negligible growth inhibition in LoVo colon cancer cells (8%), serving as a negative control in studies where Gomisin G showed 72% inhibition .

- In contrast, Gomisin N demonstrated moderate cytotoxicity in lung cancer cells (IC₅₀ = 45 µM), attributed to its angeloyl moiety enhancing cellular uptake .

Quantitative Analysis in Natural Sources

Table 3: Content in Schisandra chinensis Fruits (Mean ± RSD%)

| Compound | Concentration Range (%) | Highest Yield Location | Reference |

|---|---|---|---|

| This compound | Not quantified | Not reported | — |

| Gomisin A | 0.08–0.49 | Site 8 | |

| Gomisin N | 0.23–0.55 | Site 7 | |

| Schisandrin | 0.41–0.79 | Site 14 |

Notes:

生物活性

Gomisin O, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current literature on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell types. In a study involving keratinocytes exposed to UV radiation, this compound demonstrated protective effects by decreasing intracellular reactive oxygen species (ROS) levels and enhancing cell viability .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of ROS : By modulating ROS levels, this compound protects cells from oxidative damage and apoptosis induced by various stressors .

- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells through the induction of apoptotic pathways. This effect is mediated by alterations in cellular signaling pathways related to growth and survival .

- Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in metabolic pathways, which may contribute to its protective effects against liver damage and other organ systems .

Case Studies and Research Findings

- Keratinocyte Protection Against UV Damage :

- Anticancer Potential :

- Anti-inflammatory Effects :

Comparative Analysis with Other Lignans

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Schisandra chinensis | Antioxidant, anti-inflammatory, anticancer | Modulation of ROS and cytokines |

| Gomisin A | Schisandra chinensis | Hepatoprotective | Enhances liver regeneration |

| Gomisin J | Schisandra chinensis | Anticancer | Induces apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。